molecular formula C16H11F3N4O2 B14101507 4-phenyl-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-5-carboxamide

4-phenyl-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14101507
M. Wt: 348.28 g/mol
InChI Key: XKUBERIWZXOCOU-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The phenyl and trifluoromethoxyphenyl groups are then introduced through subsequent substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents such as carbodiimides or coupling agents like HATU or EDC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-phenyl-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and phenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring provides stability and versatility in chemical reactions, while the trifluoromethoxyphenyl group enhances its lipophilicity and potential for biological activity .

Properties

Molecular Formula

C16H11F3N4O2

Molecular Weight

348.28 g/mol

IUPAC Name

5-phenyl-N-[2-(trifluoromethoxy)phenyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)25-12-9-5-4-8-11(12)20-15(24)14-13(21-23-22-14)10-6-2-1-3-7-10/h1-9H,(H,20,24)(H,21,22,23)

InChI Key

XKUBERIWZXOCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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